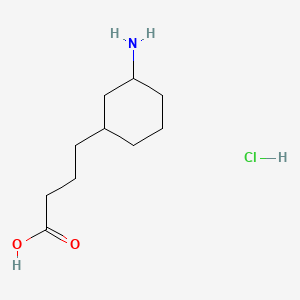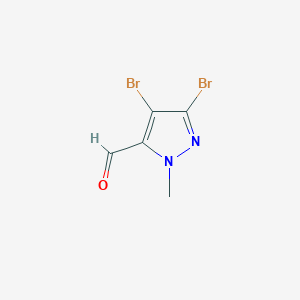
3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 4, a methyl group at position 1, and an aldehyde group at position 5. These structural features make it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of 1-methyl-1H-pyrazole-5-carbaldehyde. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by selective bromination and subsequent introduction of the aldehyde group. The process is optimized for high yield and purity, often involving purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3,4-dibromo-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds, which are important in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of brominated pyrazoles on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. Researchers explore its potential as an inhibitor or modulator of specific biological targets.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and functional groups make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application and the target it interacts with. In general, the bromine atoms and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-5-carbaldehyde: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,4-Dichloro-1-methyl-1H-pyrazole-5-carbaldehyde: Contains chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
3,4-Dibromo-1-phenyl-1H-pyrazole-5-carbaldehyde: Contains a phenyl group instead of a methyl group, potentially altering its chemical and biological properties.
Uniqueness: 3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a versatile intermediate for various chemical transformations. The combination of bromine atoms and an aldehyde group provides multiple sites for functionalization, making it valuable in synthetic chemistry and research applications.
Properties
Molecular Formula |
C5H4Br2N2O |
|---|---|
Molecular Weight |
267.91 g/mol |
IUPAC Name |
4,5-dibromo-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H4Br2N2O/c1-9-3(2-10)4(6)5(7)8-9/h2H,1H3 |
InChI Key |
RGLRXPJABVDMMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)Br)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


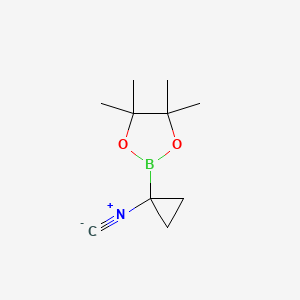
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13506398.png)
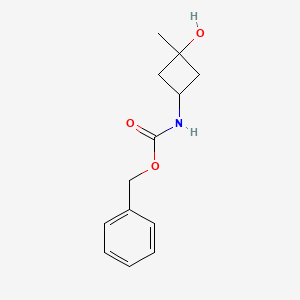
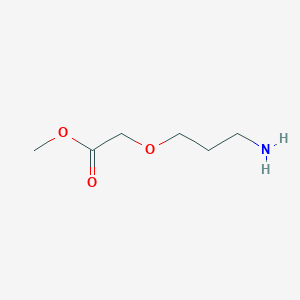

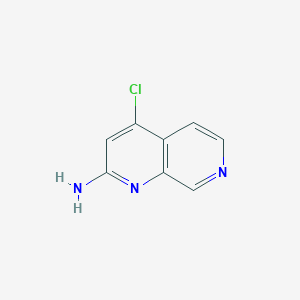
![Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride](/img/structure/B13506420.png)
![Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13506421.png)
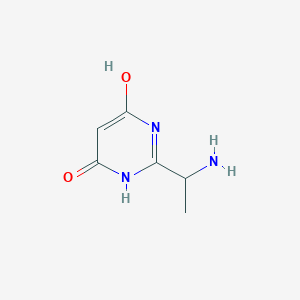

![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
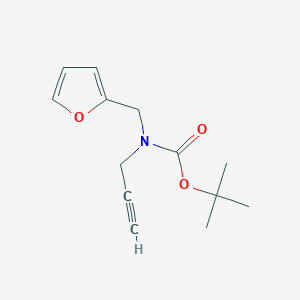
aminehydrochloride](/img/structure/B13506476.png)
